molecular formula C26H21F2N3O2S B2480918 2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 1115452-73-7

2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Cat. No.: B2480918
CAS No.: 1115452-73-7
M. Wt: 477.53
InChI Key: WDDLRGIGVQOEPS-UHFFFAOYSA-N
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Description

2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21F2N3O2S and its molecular weight is 477.53. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O2S/c27-19-7-9-21(10-8-19)31-25(33)22-11-6-18(24(32)30-12-1-2-13-30)15-23(22)29-26(31)34-16-17-4-3-5-20(28)14-17/h3-11,14-15H,1-2,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDLRGIGVQOEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F2N2OSC_{22}H_{22}F_2N_2OS, with a molecular weight of 398.49 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains.

Compound Target Organisms Minimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus100 µg/mL
Compound CP. aeruginosa200 µg/mL

These compounds demonstrated varying degrees of effectiveness, with MIC values indicating moderate to strong antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively studied. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanisms of Action:

  • Apoptosis Induction: Quinazoline derivatives may activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest: Some studies have shown that these compounds can induce G1 phase arrest in cancer cells, preventing their proliferation.

Case Studies

  • Study on Anticancer Effects:
    A study investigated the effects of a related quinazoline derivative on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM after 24 hours of treatment.
  • Antimicrobial Screening:
    Another study screened various quinazoline derivatives for antimicrobial activity against resistant strains of bacteria. The compound exhibited notable activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential therapeutic applications in treating resistant infections.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives using POCl₃ and DMF under reflux (yields: 23–88% in analogous compounds) .

Thioether Introduction : Nucleophilic substitution at position 2 with 3-fluorobenzyl mercaptan in DMF/K₂CO₃ (45–71% yield) .

Acylation at Position 7 : Reaction with pyrrolidine-1-carbonyl chloride in dichloromethane under basic conditions (61–81% yield) .

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12h to 2h) .
  • Catalyst Systems : ZnCl₂ or Pd/C enhances coupling efficiency .
  • Purification : Column chromatography (silica gel) or recrystallization achieves >95% purity .

Q. Table: Key Reaction Parameters

StepReagents/ConditionsYieldReference
Core formationPOCl₃, DMF, 110°C, 6h23–88%
Thioether introduction3-fluorobenzyl mercaptan, K₂CO₃, DMF45–71%
AcylationPyrrolidine-1-carbonyl chloride, DCM, rt61–81%

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm for fluorophenyl groups), pyrrolidine CH₂ (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Quinazolinone carbonyl (δ ~165 ppm) and fluorinated carbons (δ ~115 ppm) .
  • FT-IR : Confirms C=O (1700 cm⁻¹) and C-S (700 cm⁻¹) stretches .
  • HPLC-MS : Verifies molecular ion ([M+H]⁺) and purity (>98%) .
  • Elemental Analysis : Validates C, H, N, S content (±0.4% error) .

Advanced Research Questions

Q. How can contradictions in biological activity data for quinazolinone analogs be systematically addressed?

Answer: Contradictions arise from structural variations (e.g., fluorophenyl vs. trifluoromethyl substitutions) or assay conditions. Resolution strategies:

  • Structural Alignment : Compare analogs like 3-(4-fluorophenyl) vs. 3-(3-chlorophenyl) derivatives .
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., 10 µM concentration in HEK293 cells) .
  • Computational Docking : Map interactions with targets like enoyl ACP reductase (binding affinity differences <0.5 kcal/mol) .

Q. What methodologies are used to establish structure-activity relationships (SAR) for fluorinated substituents?

Answer: SAR studies focus on:

  • Substituent Position : Compare 3-fluorobenzyl (current compound) vs. 2-fluorobenzyl (lower bioactivity in ).
  • Bioisosteric Replacement : Replace fluorine with Cl or CF₃ to assess potency changes (IC₅₀ shifts by 2–5-fold) .
  • Pharmacophore Mapping : X-ray crystallography identifies critical hydrogen bonds (e.g., F···His124 in kinase targets) .

Q. How does the reaction mechanism for introducing the pyrrolidine-1-carbonyl group differ from other acylating agents?

Answer:

  • Activation : Pyrrolidine-1-carbonyl chloride requires no additional activation (vs. EDCI/HOBt for carboxylic acids) .
  • Steric Effects : Pyrrolidine’s cyclic structure slows acylation vs. linear amines (reaction time: 8h vs. 4h) .
  • Electronic Effects : Electron-rich pyrrolidine stabilizes intermediates, reducing byproducts (yield >75%) .

Q. What experimental designs are recommended to analyze stability under varying pH and temperature conditions?

Answer:

  • pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC (≤5% degradation at pH 7) .
  • Thermal Stability : Heat to 60°C for 48h; assess melting point consistency (Δmp <2°C indicates stability) .
  • Light Sensitivity : Expose to UV light (254 nm); track photodegradation products with LC-MS .

Q. How can researchers optimize selectivity for biological targets while minimizing off-target effects?

Answer:

  • Targeted Modifications : Introduce polar groups (e.g., -OH) to reduce lipophilicity (logP <3) and off-target binding .
  • Kinase Profiling : Screen against panels of 50+ kinases to identify selectivity hotspots (e.g., IC₅₀ >10 µM for non-targets) .
  • Metabolic Studies : Evaluate liver microsome stability to predict in vivo off-target accumulation .

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